Scientific Field: Green Chemistry
Application Summary: This compound, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents.
Methods of Application: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles.
Results or Outcomes: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%).
Scientific Field: Nonlinear Optics
Application Summary: The second-order nonlinear optical (NLO) tensor of an organic NLO crystal was completely characterized for the first time using this compound.
Methods of Application: As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade.
Results or Outcomes: Every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements.
Scientific Field: Organic Chemistry
Application Summary: DMAP is a useful nucleophilic catalyst for a variety of reactions.
Methods of Application: It is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more.
Results or Outcomes: The use of DMAP as a catalyst improves the efficiency and selectivity of these reactions.
Scientific Field: Photoinitiator Chemistry
Application Summary: This compound is used as a photoinitiator with strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens.
Methods of Application: It is used in the formulation of sunscreens and other skincare products.
Results or Outcomes: The use of this compound improves the effectiveness of these products in protecting the skin from harmful UV radiation.
Application Summary: DAST crystals are known to possess significant NLO properties and an electrooptic (EO) coefficient.
Methods of Application: DAST crystals were grown using a method called the slope nucleation method (SNM).
Results or Outcomes: The DAST crystals performed superlatively, particularly in NLO and EO applications.
Application Summary: A novel ionic stilbazolium derivative single crystal of DSFS was successfully cultivated with methanol as the solvent by using the slow evaporation technique.
Methods of Application: The DSFS crystal was used to study the third-order nonlinear properties.
Results or Outcomes: The DSFS crystal showed significant NLO properties.
Methyl 4-(dimethylamino)-2-methoxybenzoate is an organic compound classified as a benzoate. Its molecular formula is and it features both a dimethylamino group and a methoxy group attached to a benzoate core. This compound is notable for its unique structural characteristics, which contribute to its diverse chemical properties and biological activities. It is commonly used in various fields, including organic synthesis and medicinal chemistry.
Methyl 4-(dimethylamino)-2-methoxybenzoate exhibits significant biological activity, particularly in the context of enzyme interactions and biochemical assays. Its structure allows it to engage in hydrogen bonding and electrostatic interactions with various molecular targets, enhancing its potential as a biochemical probe. The methoxy group increases its lipophilicity, facilitating easier penetration through biological membranes, which is crucial for its effectiveness in biological systems.
The synthesis of Methyl 4-(dimethylamino)-2-methoxybenzoate typically involves the esterification of 4-(dimethylamino)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction conditions and improved yields.
Methyl 4-(dimethylamino)-2-methoxybenzoate has several applications across different domains:
The interaction studies involving Methyl 4-(dimethylamino)-2-methoxybenzoate focus on its ability to bind with specific enzymes or receptors. The presence of the dimethylamino group enhances its interaction capabilities due to potential hydrogen bonding and electrostatic interactions. This makes it a valuable compound for studying enzyme kinetics and receptor-ligand interactions, which are critical for drug development and biochemical research .
Several compounds share structural similarities with Methyl 4-(dimethylamino)-2-methoxybenzoate. These include:
Methyl 4-(dimethylamino)-2-methoxybenzoate is unique due to the combination of both the dimethylamino and methoxy groups on its benzoate core. This specific arrangement imparts distinct chemical and physical properties that differentiate it from similar compounds, enhancing its utility in various applications ranging from organic synthesis to biological research .